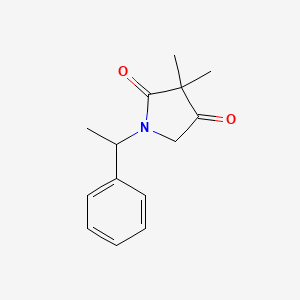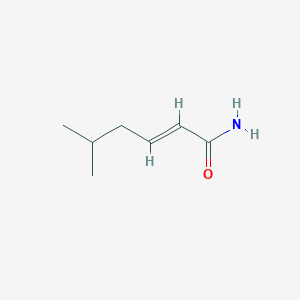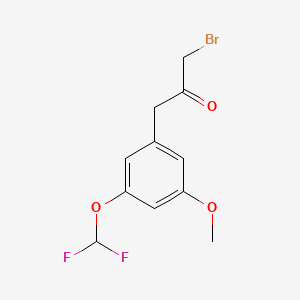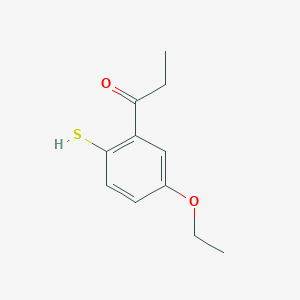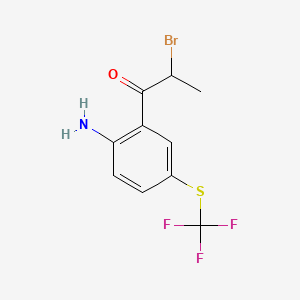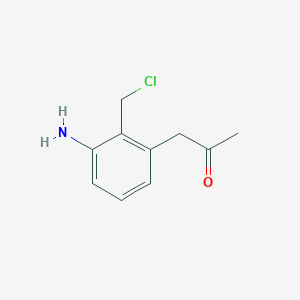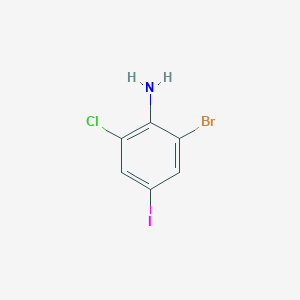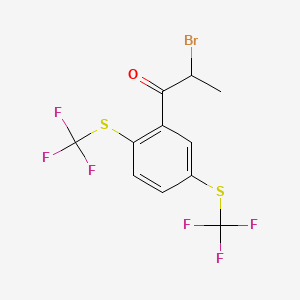![molecular formula C8H6O B14054814 Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde CAS No. 102073-01-8](/img/structure/B14054814.png)
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is a unique organic compound characterized by its bicyclic structure. This compound is also known as 1,3,5-Norcaratriene-7-carbaldehyde or Benzocyclopropene-7-carbaldehyde. It has a molecular formula of C8H6O and is notable for its strained ring system, which imparts interesting chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of cycloheptatriene derivatives. The reaction conditions often require the use of strong acids or bases to facilitate the ring closure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic processes that utilize transition metals to promote the cyclization. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are often employed.
Major Products Formed
Oxidation: Bicyclo[4.1.0]hepta-1,3,5-triene-7-carboxylic acid.
Reduction: Bicyclo[4.1.0]hepta-1,3,5-triene-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde involves its interaction with various molecular targets. The aldehyde group is highly reactive, allowing the compound to form covalent bonds with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The strained ring system also contributes to its unique reactivity, enabling it to participate in ring-opening reactions and other transformations.
類似化合物との比較
Similar Compounds
Cyclohepta-1,3,5-triene: A related compound with a similar ring structure but lacking the aldehyde group.
Bicyclo[4.2.0]octa-1,3,5-triene: Another bicyclic compound with a different ring size and structure.
Benzocyclopropene: A simpler analog without the aldehyde functionality.
Uniqueness
Bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde is unique due to its combination of a strained bicyclic ring system and a reactive aldehyde group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
102073-01-8 |
|---|---|
分子式 |
C8H6O |
分子量 |
118.13 g/mol |
IUPAC名 |
bicyclo[4.1.0]hepta-1,3,5-triene-7-carbaldehyde |
InChI |
InChI=1S/C8H6O/c9-5-8-6-3-1-2-4-7(6)8/h1-5,8H |
InChIキー |
WXVJWTWNRDFBKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(C2=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


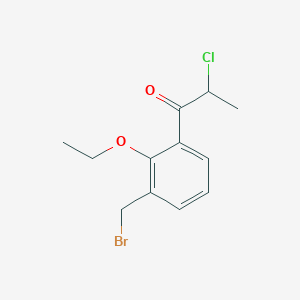
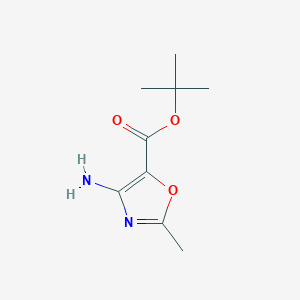
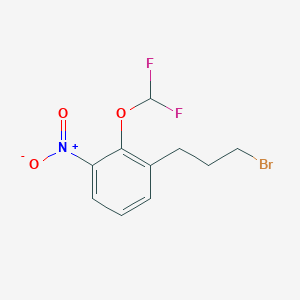

![2-(4-(10-Phenylanthracen-9-yl)phenyl)dibenzo[b,d]furan](/img/structure/B14054752.png)
